molecular formula C10H22ClNO2 B11761333 Methyl 9-aminononanoate hydrochloride

Methyl 9-aminononanoate hydrochloride

Cat. No.: B11761333
M. Wt: 223.74 g/mol
InChI Key: LPFAJVWTUCBBRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-aminononanoate hydrochloride can be synthesized through the esterification of 9-aminononanoic acid with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . The reaction typically occurs at room temperature, making it a practical approach for laboratory synthesis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the esterification process mentioned above, scaled up for larger production volumes. The use of efficient reagents and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-aminononanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Methyl 9-aminononanoate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 9-aminononanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various biochemical reactions, leading to the formation of active intermediates. These intermediates can then participate in further reactions, exerting their effects on different biological systems .

Comparison with Similar Compounds

Similar Compounds

    9-aminononanoic acid: The parent compound from which Methyl 9-aminononanoate hydrochloride is derived.

    Methyl 9-aminononanoate: The ester form without the hydrochloride component.

    Other amino acid methyl esters: Compounds with similar structures but different chain lengths or functional groups.

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H22ClNO2

Molecular Weight

223.74 g/mol

IUPAC Name

methyl 9-aminononanoate;hydrochloride

InChI

InChI=1S/C10H21NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7-9-11;/h2-9,11H2,1H3;1H

InChI Key

LPFAJVWTUCBBRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCN.Cl

Origin of Product

United States

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